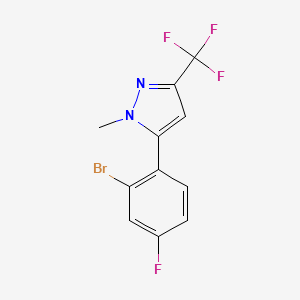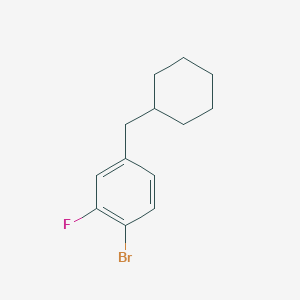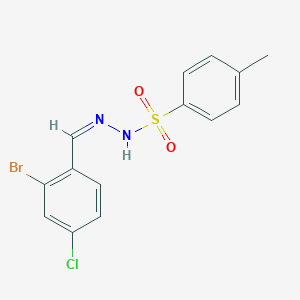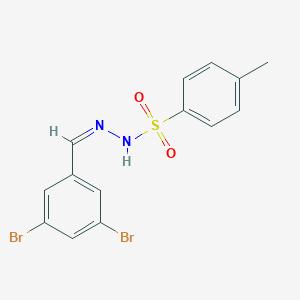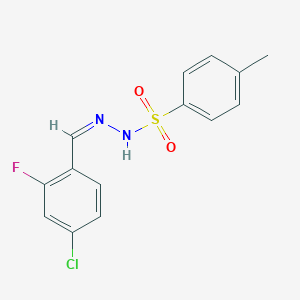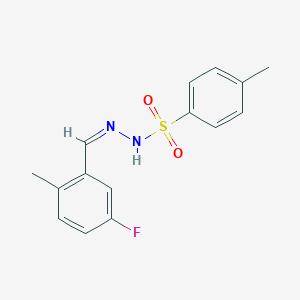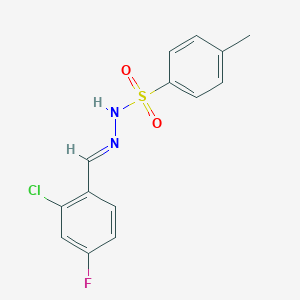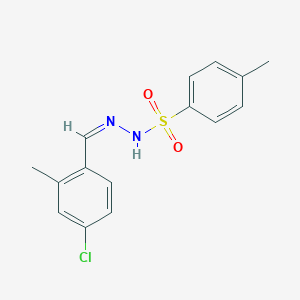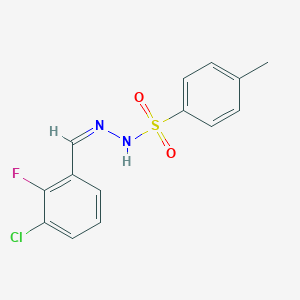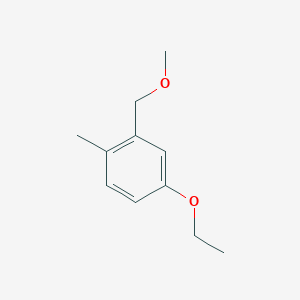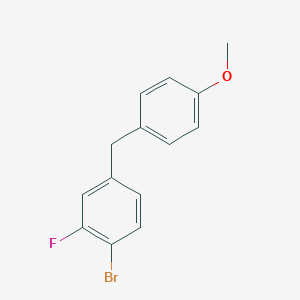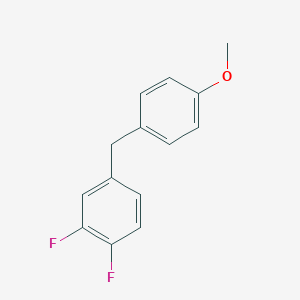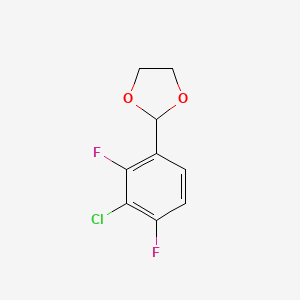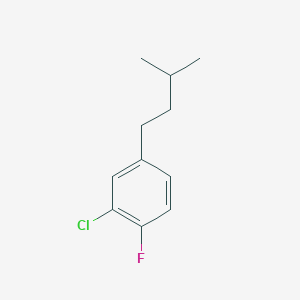
2-Chloro-1-fluoro-4-isopentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-fluoro-4-isopentylbenzene is an organic compound with the molecular formula C11H14ClF It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and isopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-4-isopentylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with isopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to halogenation reactions to introduce the chlorine and fluorine substituents.
Another method involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, providing a versatile route to synthesize various substituted benzene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-4-isopentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The isopentyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen substituents or reduce the benzene ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives and reduced benzene rings.
Scientific Research Applications
2-Chloro-1-fluoro-4-isopentylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for the exploration of interactions with biological targets.
Medicine: Potential applications include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-4-isopentylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, which can stabilize reaction intermediates and facilitate various transformations.
In biological systems, the compound’s interactions with molecular targets such as enzymes, receptors, or nucleic acids can be studied to understand its effects. The isopentyl group may enhance lipophilicity, allowing the compound to interact with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
2-Chloro-1-fluoro-4-isopentylbenzene can be compared with other similar compounds such as:
2-Chloro-4-fluoro-1-iodobenzene: This compound has an iodine substituent instead of the isopentyl group, which affects its reactivity and applications.
1-Chloro-4-fluorobenzene: Lacks the isopentyl group, making it less complex and with different chemical properties.
2-Chloro-1-fluoro-4-iodobenzene:
The uniqueness of this compound lies in its combination of substituents, which provides a distinct set of chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-fluoro-4-(3-methylbutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF/c1-8(2)3-4-9-5-6-11(13)10(12)7-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKYHMSUMZPPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
